3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 315.44 g/mol. This compound is primarily utilized in scientific research due to its potential biological activities and unique structural characteristics. The compound's structure features a thienoquinoline backbone, which is significant in various pharmacological applications.
This compound can be sourced from various chemical suppliers, including BenchChem and PubChem, where it is often listed with a purity of around 95% . It falls under the category of heterocyclic compounds, specifically those containing both nitrogen and sulfur atoms within their rings. Its classification as a bioactive compound indicates its relevance in medicinal chemistry and potential therapeutic applications.
The synthesis of 3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can be achieved through various synthetic routes that typically involve the following steps:
Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly affect yield and purity.
The molecular structure of 3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can be represented using its canonical SMILES notation: CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4CC4)N
.
Key structural features include:
These features contribute to its biological activity and interaction with biological targets.
The compound can participate in various chemical reactions typical for amines and heterocycles:
Understanding these reactions is crucial for modifying the compound for specific applications.
Research indicates that 3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide acts as a fluorescent molecule that induces differentiation in PC12 cells (a model for neuronal differentiation).
The mechanism involves:
Such mechanisms highlight its potential utility in neurobiology and regenerative medicine.
The physical properties of 3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide include:
Chemical properties include:
Data on melting point or boiling point was not specified but can be determined experimentally.
This compound has several applications in scientific research:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3